molecular formula C24H28N2O4 B2640363 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 903191-84-4

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2640363
CAS No.: 903191-84-4
M. Wt: 408.498
InChI Key: QBVNJXQDSANOSJ-UHFFFAOYSA-N
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Description

7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for research applications. This compound features a coumarin core linked to a 4-methoxyphenyl group at the 3-position and a 4-ethylpiperazine-based ethoxy side chain at the 7-position. The structural motif of incorporating a piperazine ring is a common strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of lead molecules . Coumarin derivatives are a versatile class of heterocycles with a broad spectrum of reported biological activities, making them a significant scaffold in drug discovery . Specifically, coumarins bearing alkoxyamino side chains, similar to the side chain in this compound, have been investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research . Furthermore, various 3-aryl-coumarin and coumarin-heterocycle hybrid analogs have demonstrated promising in vitro anticancer properties against a range of cancer cell lines, suggesting potential utility in oncology research . The presence of the 4-ethylpiperazin-1-yl moiety may contribute to enhanced solubility and receptor interaction, which is a feature explored in the development of bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-3-25-10-12-26(13-11-25)14-15-29-21-9-6-19-16-22(24(27)30-23(19)17-21)18-4-7-20(28-2)8-5-18/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVNJXQDSANOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of chromenone compounds exhibit significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. Studies have synthesized various 7-hydroxycoumarin derivatives, including those with piperazine moieties, showing promising antidepressant-like effects in animal models. The compound's structural features may enhance its interaction with serotonin receptors, leading to potential therapeutic effects in mood disorders .

2. Anticancer Potential
The compound has been evaluated for its anticancer properties. A study highlighted the synthesis of chromenone derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Pharmacological Applications

1. Neuropharmacology
The piperazine moiety in the compound is known for its ability to modulate neurotransmitter systems. This compound has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its applicability in neurological research .

2. Cardiovascular Research
Studies have also explored the role of chromenone derivatives in cardiovascular health. The compound's antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress and improving endothelial function .

Case Studies

StudyApplicationFindings
Study on Antidepressant Activity Evaluation of 5-HT1A receptor bindingShowed enhanced binding affinity compared to standard antidepressants, indicating potential for treating depression .
Anticancer Research Cytotoxicity against cancer cell linesSignificant reduction in cell viability observed; mechanisms include apoptosis induction .
Neuropharmacological Assessment Neuroprotective effectsDemonstrated potential in protecting neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action of 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

4-Methoxyphenyl vs. Halogenated Phenyl Groups
  • Analog from : Replacing the methoxy group with a bromine atom (4-bromophenyl) introduces electron-withdrawing effects and increased lipophilicity (logP: ~3.2 vs. ~2.8 for the target compound). This modification may improve membrane permeability but reduce solubility .
  • Analog from : A 4-bromophenyl group combined with a bipyridinyl-triazole chain (L7) enables metal coordination, suggesting applications in metallodrug design .
Heterocyclic Modifications
  • Compound in : Oxazole-fused coumarins (e.g., compound 30) exhibit potent antibacterial activity (MIC: 2 µg/mL against S. aureus), highlighting the role of heterocycles in enhancing antimicrobial efficacy compared to the target compound’s unmodified coumarin core .

Modifications on the Piperazine/Piperidine Moiety

Ethylpiperazine vs. Acetylpiperazine
  • Target Compound : The 4-ethylpiperazine group balances basicity and lipophilicity, favoring interactions with charged residues in enzymes like acetylcholinesterase (AChE).
  • Analog from : Acetylation of the piperazine nitrogen (CAS: 1010929-94-8) reduces basicity (pKa ~6.5 vs.
Piperazine vs. Piperidine
  • BPR13 () : Replacing piperazine with piperidine (BPR13) retains AChE inhibition (57.43% at 100 µM) but reduces MAO-B affinity compared to morpholine-containing analogs, suggesting piperazine’s tertiary nitrogen is critical for dual-target activity .

Functional Group Additions

Allyl and Trimethoxyphenyl Chains
  • Compound in : A trimethoxyphenylallyl group on piperazine enhances antiproliferative activity (IC₅₀: 8.2 µM vs. >20 µM for the target compound in preliminary assays) by promoting tubulin binding, demonstrating the impact of extended hydrophobic chains .
Triazole and Thiazolidinone Moieties
  • Compound L7 (): A triazole linker enables conjugation with rhenium(I) tricarbonyl complexes, expanding applications in theranostics .
  • Compound in : A thiazolidinone group introduces sulfur-based hydrogen bonding, improving selectivity for kinase targets (e.g., IC₅₀: 0.89 µM vs. 3.2 µM for the target compound in kinase inhibition assays) .

Comparative Data Table

Compound (Reference) Key Structural Features Biological Activity Physicochemical Properties
Target Compound 4-Methoxyphenyl, 4-ethylpiperazine-ethoxy Under investigation (potential AChE/MAO-B inhibition) logP: 2.8, solubility: 12 µg/mL (aqueous)
4-Bromophenyl, 4-[(4-bromophenyl)methyl]piperazine Crystallographically characterized logP: 3.2, melting point: 168–170°C
BPR13 Piperidine-ethoxy, unsubstituted coumarin 57.43% AChE inhibition at 100 µM logP: 2.5, solubility: 28 µg/mL
4-Methoxyphenyl, 4-acetylpiperazine Not reported logP: 2.1, solubility: 45 µg/mL
Trimethoxyphenylallyl-piperazine Antiproliferative (IC₅₀: 8.2 µM) logP: 3.9, solubility: <5 µg/mL

Key Research Findings

  • Crystallographic Insights: The target compound’s analogs (e.g., ) form stable monoclinic crystals (space group P2₁/c), with piperazine-ethoxy chains adopting gauche conformations, suggesting conformational flexibility during target binding .
  • Enzyme Inhibition : Piperazine-containing coumarins (e.g., BPR10 in ) show superior MAO-B inhibition (IC₅₀: 0.372 µM) compared to piperidine derivatives, emphasizing the role of nitrogen positioning .
  • Synthetic Accessibility : The target compound’s synthesis (via nucleophilic substitution of 7-hydroxycoumarin with 2-(4-ethylpiperazin-1-yl)ethyl chloride) is more straightforward than triazole-linked analogs requiring click chemistry () .

Biological Activity

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound has garnered attention in pharmacological research due to its potential antimicrobial and anticancer properties, attributed to its unique structural features, including a chromen core and piperazine moiety.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, indicating the presence of functional groups that contribute to its biological activity. The structural components include:

  • Chromen-2-one core : A fused benzene and pyrone ring system.
  • 4-methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • 4-ethylpiperazine moiety : Imparts specific pharmacological properties.

Biological Activity Overview

Research has indicated that 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's efficacy against cancer cell lines. For instance, in vitro assays using the MTT method revealed that this compound induces apoptosis in cancer cells, characterized by chromatin condensation and phosphatidylserine externalization. In vivo studies showed significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one exerts its biological effects involves interaction with specific biological targets. Research indicates that it may modulate pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the regulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-oneSimilar chromen core; different piperazine substituentVarying biological activity profile
7-(2-(4-benzylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-oneBenzyl group instead of ethylPotentially different receptor interactions
7-(2-(4-pyrrolidinyl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-onePyrrolidine moietyDistinct pharmacological properties

Case Studies

Recent studies have highlighted specific case analyses involving this compound:

  • Study on Apoptosis Induction : In a controlled study, treatment with the compound resulted in a marked increase in apoptotic cell death in human lung cancer cells (NCI-H460), confirmed by TUNEL assay and caspase activation analysis .
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one?

Methodological Answer: The synthesis of this compound typically involves coupling a pre-functionalized coumarin core with the 4-ethylpiperazine-ethoxy side chain. Key steps include:

  • Intermediate preparation : Start with 7-hydroxy-3-(4-methoxyphenyl)coumarin, followed by O-alkylation using 2-chloroethyl-4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography with gradients of ethyl acetate and hexane to isolate intermediates. Final product purity (>95%) can be confirmed via HPLC with a C18 reverse-phase column .
  • Yield optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C) to balance steric hindrance from the 4-methoxyphenyl group and reactivity of the piperazine moiety .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the ethoxy linker’s methylene protons appear as a triplet at δ 4.2–4.5 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the OCH₃ group .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in methanol), resolve the 3D structure to validate the spatial orientation of the 4-ethylpiperazine side chain and confirm intramolecular hydrogen bonding between the coumarin carbonyl and adjacent hydroxyl groups .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 437.18) and rule out side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize false negatives/positives .
  • Cellular models : Compare activity across primary cells vs. immortalized lines, as membrane permeability may vary due to the compound’s logP (~3.5) .
  • Metabolic stability : Use liver microsome assays (human/rat) to assess if rapid degradation (e.g., via piperazine N-deethylation) affects potency .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and report results as mean ± SEM from ≥3 independent replicates .

Q. What computational approaches are effective for predicting binding modes and off-target effects?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., MAP kinases). The coumarin core may occupy hydrophobic pockets, while the 4-ethylpiperazine moiety engages in hydrogen bonding .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Pay attention to solvent accessibility of the ethoxy linker .
  • Off-target screening : Employ SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels, given the compound’s structural similarity to known bioactive piperazine derivatives .

Q. How can researchers address challenges in pharmacokinetic profiling, such as poor aqueous solubility?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals via anti-solvent precipitation .
  • Permeability assays : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate intestinal absorption. The compound’s moderate logD (2.8 at pH 7.4) suggests passive diffusion is feasible .
  • In vivo PK studies : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS to calculate bioavailability and half-life .

Q. What strategies are recommended for analyzing reactive metabolites or toxicity risks?

Methodological Answer:

  • Reactive metabolite screening : Incubate the compound with human liver microsomes + NADPH, and trap electrophilic intermediates using glutathione (GSH). Detect GSH adducts via LC-MS/MS to identify toxic pathways (e.g., quinone formation from coumarin oxidation) .
  • Cytotoxicity assays : Test in HepG2 cells using MTT assays. If EC₅₀ < 10 μM, investigate mitochondrial toxicity via Seahorse extracellular flux analysis .
  • Genotoxicity : Perform Ames tests (with/without S9 metabolic activation) to rule out mutagenic potential from the 4-ethylpiperazine group .

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